molecular formula C10H8FN3O B2693678 3-Amino-1-(4-fluorophenyl)pyrazin-2-one CAS No. 2380084-10-4

3-Amino-1-(4-fluorophenyl)pyrazin-2-one

Cat. No.: B2693678
CAS No.: 2380084-10-4
M. Wt: 205.192
InChI Key: LZTDNMISELBSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-fluorophenyl)pyrazin-2-one is a chemical compound based on the pyrazin-2-one scaffold, a structure of significant interest in medicinal chemistry. The pyrazinone core is a key pharmacophore in several biologically active molecules, most notably the first-line antitubercular agent pyrazinamide . Its metabolites and analogous structures have been shown to act as inhibitors of crucial mycobacterial enzymes, including fatty acid synthase I (FAS I) and aspartate decarboxylase (PanD), making this chemotype a valuable template for investigating novel antimicrobial and antimycobacterial agents . Furthermore, substituted pyrazinone derivatives have demonstrated substantial research value in central nervous system (CNS) drug discovery. Structurally similar compounds, such as adenosine receptor antagonists, have shown efficacy in preclinical models of Parkinson's disease and cognitive impairment, suggesting potential for this class in neurological research . The specific substitution pattern of this compound, featuring an amino group at the 3-position and a 4-fluorophenyl group at the 1-position, is designed to explore structure-activity relationships (SAR) related to these mechanisms. The electron-withdrawing fluorine atom on the phenyl ring can influence the molecule's electronic distribution, lipophilicity, and metabolic stability, which are critical parameters for optimizing pharmacokinetic properties . This compound is intended for use in biochemical research, target identification, and lead optimization studies, particularly in infectious disease and neuroscience. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-1-(4-fluorophenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-7-1-3-8(4-2-7)14-6-5-13-9(12)10(14)15/h1-6H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTDNMISELBSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C(C2=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications Reference
3-Amino-1-(4-fluorophenyl)pyrazin-2-one Pyrazinone 4-Fluorophenyl, amino Hydrogen-bonded crystal packing
Compound 29 (Antimalarial agent) Imidazolo-piperazine 4-Fluorophenyl, amino, dihydroimidazo Antimalarial activity (IC₅₀ = nM)
Example 60 (Chromenone derivative) Pyrazolo[3,4-c]pyrimidine 4-Fluorophenyl, sulfonamide High enantiomeric excess (96.21%)
Example 33 (Chromenone derivative) Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl, methyl Melting point: 242–245°C
Benzo[a]pyrano-phenazine 6j Phenazine-fused chromene 4-Fluorophenyl, carbonitrile IR data for functional group ID

Substituent Effects on Physicochemical Properties

  • Fluorine Position : The 4-fluorophenyl group in the target compound enhances electronegativity and influences π-π stacking in crystals . In contrast, 3-fluorophenyl derivatives (e.g., Example 33) exhibit altered solubility due to steric effects .
  • Amino Group: The amino group in the target compound facilitates hydrogen bonding, critical for crystal packing . Analogous compounds lacking this group (e.g., Example 60 with sulfonamide) rely on alternative intermolecular interactions .

Solid-State Behavior

  • Crystal Packing : The target compound forms supramolecular tapes via hydrogen bonds, whereas Example 60’s sulfonamide group enables distinct packing modes .
  • Thermal Stability : Higher melting points in fluorophenyl-substituted compounds (e.g., 533–534 K vs. 242–245°C ) correlate with stronger intermolecular forces.

Q & A

Q. What are the recommended safety protocols for handling 3-amino-1-(4-fluorophenyl)pyrazin-2-one in laboratory settings?

Answer:

  • Hazard Classification: Based on structurally similar compounds (e.g., 4-amino-1-(3-fluorophenyl)pyrrolidin-2-one), this compound likely falls under GHS Category 2 for skin/eye irritation (H315, H319) and Category 3 for respiratory tract irritation (H335) .
  • Handling Recommendations:
    • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
    • Avoid inhalation; employ dust suppression techniques during weighing.
    • Store in airtight containers away from oxidizing agents.
  • First Aid: Immediate flushing of eyes/skin with water for 15 minutes; seek medical evaluation if ingested .

Q. What synthetic routes are documented for preparing pyrazinone derivatives with fluorinated aryl groups?

Answer:

  • Condensation Reactions: Beta-amino-alpha,gamma-dicyanocrotononitrile can react with acetophenones to form tricyano intermediates, which undergo cyclization with hydrazines or hydroxylamines to yield pyrazinones .

  • Heterocyclization: Fluorobenzamides or fluorophenyl precursors (e.g., 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid derivatives) can be cyclized using catalysts like POCl₃ or polyphosphoric acid .

  • Example Workflow:

    StepReagents/ConditionsYield (%)Reference
    Precursor Synthesis4-fluorophenylboronic acid, Suzuki coupling65–78
    CyclizationHydrazine hydrate, ethanol, reflux82

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of fluorophenyl substitution in pyrazinone synthesis?

Answer:

  • Electrophilic Aromatic Substitution (EAS): Fluorine's electron-withdrawing nature directs substitution to the para position. Use Lewis acids (e.g., AlCl₃) to enhance regiocontrol .
  • Cross-Coupling Strategies: Suzuki-Miyaura coupling with 4-fluorophenylboronic acid ensures precise aryl group placement. Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O at 80°C achieve >90% selectivity .
  • Common Pitfalls: Competing ortho/meta substitution may occur if steric hindrance is present; pre-functionalized aryl halides (e.g., 4-fluoroiodobenzene) mitigate this .

Q. What analytical techniques are critical for resolving structural ambiguities in fluorinated pyrazinones?

Answer:

  • X-ray Crystallography: Resolves bond angles/fluorine positioning (e.g., 2-amino-4-(4-fluorophenyl)pyridine derivatives were confirmed via single-crystal XRD, showing C-F bond lengths of 1.34 Å) .
  • NMR Analysis:
    • ¹⁹F NMR: Detects fluorine environments (δ −110 to −120 ppm for para-fluorophenyl groups) .
    • ¹H-¹⁵N HMBC: Maps NH/amine proton coupling to adjacent carbons .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 219.0872 for C₁₀H₁₁FN₂O) .

Q. How should researchers address contradictory pharmacological data (e.g., varying IC₅₀ values) for fluorinated pyrazinones?

Answer:

  • Variables to Reassess:

    FactorImpactExample
    Assay TypeCell-free vs. cell-based assays may differ due to membrane permeabilityIC₅₀ shifted from 2 μM (enzyme) to 10 μM (cellular)
    SolubilityDMSO concentration >1% may inhibit targets; use vehicle controls .
    Fluorine PositionMeta- vs. para-fluorine alters electronic effects and binding affinity .
  • Validation Steps:

    • Repeat assays with standardized protocols (e.g., ATP-based kinase assays).
    • Cross-validate with orthogonal methods (e.g., SPR for binding kinetics).
    • Perform DFT calculations to model fluorine’s electronic contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.